2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-[(2-thienylcarbonyl)amino]acetate
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Overview
Description
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-[(2-thienylcarbonyl)amino]acetate is a complex organic compound with the molecular formula C21H16N2O7S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-[(2-thienylcarbonyl)amino]acetate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the nitration of phenol to produce 4-nitrophenol, which is then reacted with 4-bromophenyl acetate to form 4-(4-nitrophenoxy)phenyl acetate. This intermediate is further reacted with 2-thienylcarbonyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-[(2-thienylcarbonyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The phenyl and thienyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl or thienyl rings.
Scientific Research Applications
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-[(2-thienylcarbonyl)amino]acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-[(2-thienylcarbonyl)amino]acetate involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenoxy and thienylcarbonyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl N-(2-thienylcarbonyl)glycinate
- 2-(4-{4-nitrophenoxy}phenyl)-2-oxoethyl [(2-thienylcarbonyl)amino]acetate
Uniqueness
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-[(2-thienylcarbonyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C21H16N2O7S |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 2-(thiophene-2-carbonylamino)acetate |
InChI |
InChI=1S/C21H16N2O7S/c24-18(13-29-20(25)12-22-21(26)19-2-1-11-31-19)14-3-7-16(8-4-14)30-17-9-5-15(6-10-17)23(27)28/h1-11H,12-13H2,(H,22,26) |
InChI Key |
OUWAMHYZWZMSAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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